N'-((E)-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-3,4,5-trimethoxybenzenecarbohydrazide
CAS No.: 477886-84-3
Cat. No.: VC4985752
Molecular Formula: C21H20ClN3O5S
Molecular Weight: 461.92
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477886-84-3 |
|---|---|
| Molecular Formula | C21H20ClN3O5S |
| Molecular Weight | 461.92 |
| IUPAC Name | N-[(E)-[3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]methylideneamino]-3,4,5-trimethoxybenzamide |
| Standard InChI | InChI=1S/C21H20ClN3O5S/c1-27-17-8-14(9-18(28-2)19(17)29-3)20(26)25-24-10-13-5-4-6-15(7-13)30-12-16-11-23-21(22)31-16/h4-11H,12H2,1-3H3,(H,25,26)/b24-10+ |
| Standard InChI Key | LQTYFLXQKSDLLZ-YSURURNPSA-N |
| SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=CC(=CC=C2)OCC3=CN=C(S3)Cl |
Introduction
N'-((E)-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-3,4,5-trimethoxybenzenecarbohydrazide is a synthetic organic compound that belongs to the class of hydrazones. This compound is characterized by its complex molecular structure, which includes a thiazole ring, a methoxy-substituted benzene ring, and a carbohydrazide functional group. It is primarily studied for its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.
Synthesis
The synthesis of this compound typically involves:
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Condensation Reaction: A carbohydrazide derivative reacts with an aldehyde or ketone containing the thiazole moiety.
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Solvent Selection: Reactions are often carried out in ethanol or methanol under reflux conditions.
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Purification: The product is purified using recrystallization or chromatographic techniques.
Analytical Characterization
The compound's structure is confirmed through various spectroscopic methods:
| Technique | Findings |
|---|---|
| NMR (¹H & ¹³C) | Signals corresponding to aromatic protons, methoxy groups, and hydrazone NH |
| Mass Spectrometry (MS) | Molecular ion peak at 409 m/z confirms molecular weight |
| IR Spectroscopy | Characteristic peaks for C=N (azomethine group), C=O (carbonyl group) |
Antimicrobial Activity
Studies suggest that the compound exhibits significant activity against Gram-positive and Gram-negative bacteria due to the presence of the thiazole ring and hydrazone linkage.
Anticancer Potential
Preliminary docking studies indicate that the compound may inhibit enzymes involved in cancer cell proliferation. The trimethoxybenzene moiety is known to enhance cytotoxicity against certain cancer cell lines.
Molecular Docking Studies
In silico studies reveal that the compound binds effectively to active sites of target enzymes such as:
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Topoisomerase II: Involved in DNA replication.
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5-Lipoxygenase (5-LOX): Associated with inflammatory pathways.
Docking scores suggest strong binding affinity due to hydrogen bonding and π-π stacking interactions facilitated by the aromatic rings.
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